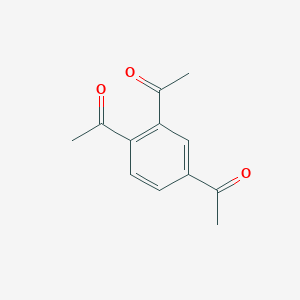
1,2,4-Triacetylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triacetylbenzene is an organic compound with the molecular formula C12H12O3 It is a derivative of benzene where three acetyl groups are attached to the 1, 2, and 4 positions of the benzene ring
Métodos De Preparación
1,2,4-Triacetylbenzene can be synthesized through several methods. One common synthetic route involves the cyclotrimerization of butyn-2-one using a ruthenium (IV) catalyst. This reaction typically yields a mixture of 1,3,5-triacetylbenzene and this compound . The reaction conditions include heating the reactants in the presence of the catalyst to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1,2,4-Triacetylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,2,4-Triacetylbenzene has several applications in scientific research. It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. In the field of materials science, it is utilized in the development of novel polymers and resins. Additionally, its unique photophysical properties make it a candidate for use in light-emitting devices and other optoelectronic applications .
Mecanismo De Acción
The mechanism of action of 1,2,4-triacetylbenzene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and intermediates involved in these reactions can vary depending on the reaction conditions and the presence of catalysts or other reagents .
Comparación Con Compuestos Similares
1,2,4-Triacetylbenzene can be compared with other similar compounds such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene. While all these compounds share a common benzene ring structure with substituents at the 1, 2, and 4 positions, their chemical properties and reactivity differ significantly. For example, 1,2,4-trimethylbenzene is a flammable liquid used as a solvent and in the production of dyes and resins . In contrast, 1,2,4-trichlorobenzene is used as a solvent and in the synthesis of other chemicals . The presence of different functional groups (acetyl, methyl, or chloro) in these compounds results in distinct chemical behaviors and applications.
Propiedades
Número CAS |
89725-66-6 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(3,4-diacetylphenyl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-4-5-11(8(2)14)12(6-10)9(3)15/h4-6H,1-3H3 |
Clave InChI |
DHCIAVVQOMVUPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















